5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS number
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS number
An In-Depth Technical Guide to 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS No: 6294-54-8), a heterocyclic compound belonging to the hydantoin class. Imidazolidine-2,4-diones are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic considerations, and its potential therapeutic applications based on the established biological profile of the hydantoin nucleus. Safety, handling, and characterization data are also discussed to provide a holistic resource for laboratory professionals.
Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in drug discovery. Its rigid, five-membered heterocyclic structure, featuring two nitrogen atoms and two carbonyl groups, serves as a versatile framework for developing therapeutic agents across multiple disease areas. Notable biological activities associated with hydantoin derivatives include anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties.[1][2][3][4][5]
The title compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, incorporates two key structural features: a chiral center at the C5 position and a basic pyridinyl moiety. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, making it a critical pharmacophore for targeting various enzymes and receptors. This unique combination suggests significant potential for this molecule as a lead compound in drug development programs.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any research chemical. The key identifiers and properties for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione are summarized below.
| Property | Value | Source |
| Chemical Name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | [6] |
| Synonyms | (R,S)-4-(4-pyridyl)-4-methyl-2,5-dioxoimidazolidine; 5-methyl-5-[6]pyridyl-imidazolidine-2,4-dione | [6] |
| CAS Number | 6294-54-8 | [6][7] |
| Molecular Formula | C₁₀H₉N₃O₂ | Inferred from structure |
| Molecular Weight | 203.20 g/mol | Inferred from formula |
| Appearance | Typically a solid (e.g., white crystals or amorphous powder) | [2][4] |
Synthesis and Mechanistic Rationale
The most established and efficient method for synthesizing 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction . This one-pot, multicomponent reaction provides a direct route from a ketone to the corresponding hydantoin.
Reaction Scheme
The synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione proceeds from 4-acetylpyridine, ammonium carbonate, and an alkali metal cyanide (e.g., potassium cyanide).
Caption: Synthetic workflow for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[8]
Materials:
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4-Acetylpyridine
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Ammonium carbonate
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Potassium cyanide (Caution: Highly toxic)
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Ethanol
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Water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1.0 eq), ammonium carbonate (approx. 6.0 eq), and 60% aqueous ethanol.
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Causality: Ammonium carbonate serves as the in-situ source of both ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.
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Carefully add a solution of potassium cyanide (1.0 eq) in water to the reaction mixture. (CRITICAL STEP: Perform in a well-ventilated fume hood. Cyanide is extremely hazardous).
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Heat the mixture in an oil bath to 55-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: Heating facilitates the initial formation of an aminonitrile intermediate (a Strecker-type reaction), followed by cyclization with carbon dioxide and subsequent rearrangement to the stable hydantoin ring.
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After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
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Carefully acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.
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Causality: The hydantoin product is soluble in its deprotonated (basic) form. Acidification protonates the molecule, causing it to become less soluble and precipitate out of the aqueous solution.
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Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected signals based on its structure and data from analogous compounds are as follows:[2][4][8][9]
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¹H-NMR: Expect signals for the methyl group (a singlet), aromatic protons on the pyridine ring (two doublets), and two distinct broad singlets for the N-H protons of the hydantoin ring.
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¹³C-NMR: Expect signals for the methyl carbon, the quaternary C5 carbon, four distinct aromatic carbons of the pyridine ring, and two carbonyl carbons (C2 and C4) in the downfield region (~155-178 ppm).
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IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong C=O stretching for the two carbonyl groups (around 1710-1780 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (203.20).
Commercial suppliers confirm the availability of characterization data such as NMR, HPLC, and LC-MS for this compound, which can be requested for verification.[7]
Potential Therapeutic Applications
The imidazolidine-2,4-dione core is a well-established pharmacophore. The presence of the pyridyl group in 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione suggests several promising avenues for investigation:
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Anticonvulsant Activity: Hydantoins like Phenytoin are classic antiepileptic drugs. The structural similarity makes this compound a candidate for screening in seizure models.
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Antidiabetic Agents: The thiazolidinedione class (a sulfur analog) is famous for its antidiabetic drugs (e.g., Pioglitazone). Researchers have explored imidazolidine-2,4-diones as bioisosteric replacements to develop new insulin sensitizers, sometimes with a more favorable safety profile.[3]
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Antimicrobial and Antiviral Activity: Numerous hydantoin derivatives have demonstrated activity against a range of pathogens.[1]
-
Oncology: The hydantoin scaffold has been incorporated into molecules targeting various cancer-related pathways.
Safety and Handling
According to the Safety Data Sheet (SDS), 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents several hazards.[6] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves, eye protection, and face protection.
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P301+P317: IF SWALLOWED: Get medical help.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a readily synthesizable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its membership in the pharmacologically versatile hydantoin family, combined with a strategic pyridinyl substitution, makes it an attractive candidate for screening and lead optimization. This guide provides the foundational knowledge—from synthesis to safety—required for researchers to effectively incorporate this compound into their development pipelines.
References
-
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